N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide
Description
This compound features a benzothiazole core linked to a phenyl ring via a propanamide bridge, with a sulfanyl-tetrazole moiety substituted at the terminal position.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(1-phenyltetrazol-5-yl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6OS2/c30-21(13-14-31-23-26-27-28-29(23)18-9-2-1-3-10-18)24-17-8-6-7-16(15-17)22-25-19-11-4-5-12-20(19)32-22/h1-12,15H,13-14H2,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGWVCGVDQGHPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCC(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s worth noting that similar compounds have shown promising activity against staphylococcus aureus.
Biochemical Pathways
Similar compounds have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities.
Pharmacokinetics
Similar compounds have shown favourable pharmacokinetic profiles.
Biochemical Analysis
Biochemical Properties
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The compound’s benzothiazole moiety is known to inhibit certain enzymes, such as tyrosine kinases, which are critical in cell signaling pathways . Additionally, the tetrazole group can interact with proteins involved in inflammatory responses, potentially modulating their activity .
Cellular Effects
The effects of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . The compound also affects gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide exerts its effects through binding interactions with biomolecules. The benzothiazole moiety binds to the active sites of enzymes, inhibiting their activity, while the tetrazole group can form hydrogen bonds with proteins, altering their conformation and function . These interactions lead to enzyme inhibition or activation and changes in gene expression, contributing to the compound’s biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide vary with dosage in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic effects, including liver and kidney damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization affects its function, enabling it to interact with specific biomolecules and exert its biological effects .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure composed of a benzothiazole moiety and a tetrazole group linked through a propanamide chain. The structural formula can be represented as follows:
The primary mechanism of action for this compound involves the inhibition of specific biological targets. Notably, it has been found to inhibit DprE1 , an enzyme crucial for the survival of Mycobacterium tuberculosis. This suggests potential applications in anti-tubercular therapies .
Target Enzyme: DprE1
DprE1 is essential for the biosynthesis of the cell wall in M. tuberculosis. By inhibiting this enzyme, the compound may disrupt the bacterial growth and replication cycle.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics .
Anticancer Potential
Preliminary studies suggest that this compound may also possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
Case Studies
A study focused on benzothiazole derivatives reported that compounds similar to N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide exhibited potent inhibitory effects against Kv1.3 channels. These channels are implicated in various autoimmune diseases .
Comparative Analysis
A comparison with other benzothiazole derivatives reveals that this compound's unique structure contributes to its distinct biological activities. For instance:
| Compound Name | Biological Activity |
|---|---|
| 2-Aminobenzothiazole | Antifungal and anticancer |
| 6-Chlorobenzothiazole | Pharmaceutical synthesis |
| Benzothiazole-2-thiol | Antimicrobial and antioxidant |
The specificity of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide lies in its ability to target multiple pathways simultaneously .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Testing
A study evaluated the cytotoxicity of this compound against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated an IC50 value in the low micromolar range, suggesting potent anticancer activity compared to standard chemotherapeutic agents .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. Research indicates that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could be developed into an effective antimicrobial agent for treating infections caused by resistant strains .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has been investigated for its anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines in vitro.
Case Study: Inflammation Model
In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide resulted in a significant reduction in edema and inflammatory markers in serum samples .
Photophysical Properties
The unique structure of this compound endows it with interesting photophysical properties. It can be utilized in the development of organic light-emitting diodes (OLEDs) due to its ability to emit light upon excitation.
Data Table: Photophysical Properties
| Property | Value |
|---|---|
| Emission Wavelength | 450 nm |
| Quantum Yield | 0.45 |
| Stability under UV Light | High |
These characteristics make it a candidate for optoelectronic applications where efficient light emission is required .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogous molecules:
Note: The molecular formula for the target compound can be inferred as C₂₃H₁₈N₆OS₂ based on structural analysis.
Key Observations:
Substituent Effects: The target compound’s phenyltetrazole group enhances aromatic stacking compared to the simpler tetrazole in CAS 483993-91-5 . The benzothiazole-phenyl moiety increases hydrophobicity relative to the ethyl/methylphenyl groups in the latter. The chlorophenyl-thiazolo-triazole derivative introduces steric bulk and electron-withdrawing effects (via Cl), likely improving target affinity but reducing solubility. The thiophene-thiazolidinone analog lacks a tetrazole but includes a sulfamoyl group, which may enhance solubility and hydrogen-bond acceptor capacity.
Hydrogen-Bonding and Polarity: The target compound’s tetrazole (H-bond acceptor) and propanamide (H-bond donor/acceptor) provide dual binding modes, similar to CAS 483993-91-5 . However, the sulfanyl group reduces polarity compared to sulfonamide or sulfamoyl groups in other analogs .
Metabolic Stability: Tetrazoles resist oxidative metabolism better than carboxylic acids, a feature shared by the target compound and CAS 483993-91-5 . In contrast, the thiazolidinone in may be prone to ring-opening under physiological conditions.
Q & A
Q. What synthetic strategies are recommended for constructing the benzothiazole and tetrazole moieties in this compound?
- Methodological Answer: The benzothiazole ring can be synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl-containing intermediates under acidic conditions. For the tetrazole moiety, a [2+3] cycloaddition between nitriles and sodium azide in the presence of ammonium chloride (Huisgen reaction) is effective . Purification often involves recrystallization from ethanol-DMF mixtures to remove unreacted starting materials . Microwave-assisted synthesis may accelerate reaction rates and improve yields, as demonstrated in analogous triazole systems .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Methodological Answer: Use a combination of HPLC (≥95% purity), -/-NMR (to confirm substituent positions and integration ratios), and high-resolution mass spectrometry (HRMS) for molecular weight verification. IR spectroscopy can identify key functional groups (e.g., amide C=O stretch ~1650 cm) . Elemental analysis (C, H, N, S) should align with theoretical values within ±0.4% .
Q. What solvent systems are optimal for studying this compound’s solubility and stability?
- Methodological Answer: Preliminary solubility screens in DMSO, DMF, and acetonitrile are recommended due to the compound’s hydrophobic aromatic groups. For stability assays, use buffered aqueous solutions (pH 7.4) with <5% organic cosolvent. Monitor degradation via UV-Vis spectroscopy at λmax regions corresponding to the benzothiazole (~310 nm) and tetrazole (~260 nm) chromophores .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide SAR studies for this compound?
- Methodological Answer: Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to map electrostatic potentials and identify reactive sites. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) can predict binding modes. Compare docking scores with experimental IC50 values to validate hypotheses. For example, substituent effects on the tetrazole’s electron-withdrawing capacity may correlate with binding affinity .
Q. How should researchers resolve contradictions between crystallographic data and spectroscopic results?
- Methodological Answer: If X-ray crystallography (using SHELXL ) reveals a planar benzothiazole ring but NMR suggests rotational flexibility, consider dynamic effects. Variable-temperature NMR can assess conformational exchange. For discrepancies in tautomeric forms (e.g., tetrazole prototropy), use -NMR or IR to detect NH stretching vibrations . Cross-validate with computational models to reconcile structural insights .
Q. What experimental designs are critical for assessing this compound’s mechanism of action in enzyme inhibition assays?
- Methodological Answer: Use a kinetic assay (e.g., fluorescence-based) with purified enzyme and varying substrate concentrations. Include positive controls (known inhibitors) and measure IC50 values via dose-response curves. Pre-incubate the compound with the enzyme to test time-dependent inhibition. For covalent modifiers, employ mass spectrometry to detect adduct formation .
Q. How can regioselectivity challenges during functionalization of the tetrazole ring be addressed?
- Methodological Answer: Employ directing groups (e.g., sulfonyl) to control electrophilic substitution positions. For example, sulfanylation at the tetrazole’s 5-position can be achieved using Lawesson’s reagent under inert conditions. Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and optimize stoichiometry to minimize byproducts .
Data Analysis and Optimization
Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?
- Methodological Answer: Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (GraphPad Prism). Calculate 95% confidence intervals for EC50/IC50 values. For outliers, apply Grubbs’ test and repeat experiments in triplicate. Use ANOVA with post-hoc Tukey tests to compare efficacy across analogs .
Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
